![molecular formula C9H10N2O2 B11912494 (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11912494.png)
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure with a methanol group at the second position and a methoxy group at the eighth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction typically proceeds at elevated temperatures in neutral or weakly basic organic solvents.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods can be scaled up for large-scale production, although they may require recovery and disposal of solvents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a formyl or carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (8-Methoxyimidazo[1,2-a]pyridin-2-yl)formaldehyde or (8-Methoxyimidazo[1,2-a]pyridin-2-yl)carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound may also interact with calcium channels, modulating their function and affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine scaffold.
Olprione: A heart-failure drug that also features the imidazo[1,2-a]pyridine core.
Uniqueness
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of both a methanol and a methoxy group, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(8-methoxyimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-3-2-4-11-5-7(6-12)10-9(8)11/h2-5,12H,6H2,1H3 |
InChI-Schlüssel |
LGKIUQFIZZAOQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CN2C1=NC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


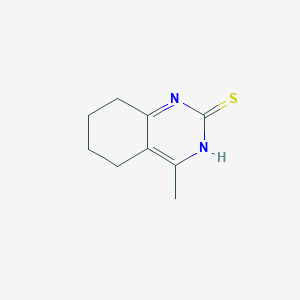
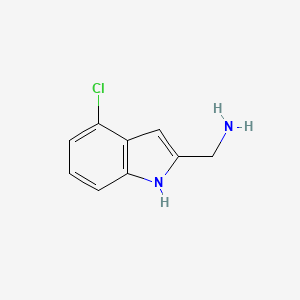
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)

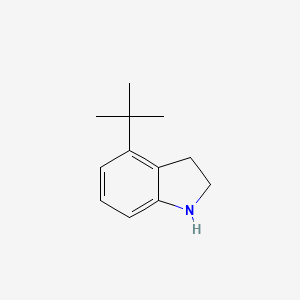

![7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11912455.png)

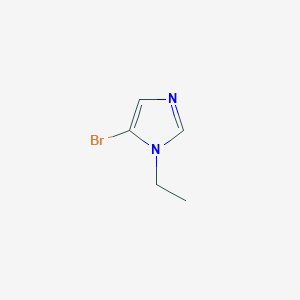


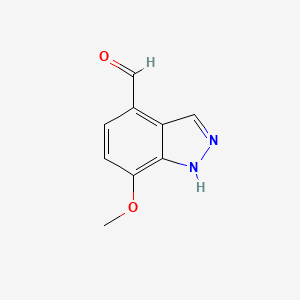
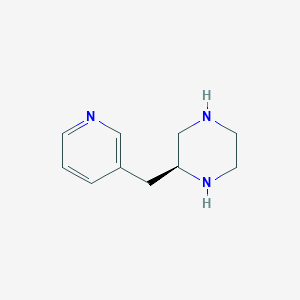
![3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B11912491.png)
